molecular formula C4H9B B3044154 1-Bromo-2-methylpropane-3,3,3-D3 CAS No. 344299-42-9

1-Bromo-2-methylpropane-3,3,3-D3

Cat. No.: B3044154
CAS No.: 344299-42-9
M. Wt: 140.04 g/mol
InChI Key: HLVFKOKELQSXIQ-FIBGUPNXSA-N
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Description

1-Bromo-2-methylpropane-3,3,3-D3 (CAS 344299-42-9) is a deuterium-labeled analog of isobutyl bromide, where three hydrogen atoms at the 3-position are replaced with the stable deuterium isotope. This compound is characterized by the molecular formula C 4 H 6 BrD 3 and a molecular weight of 140.04 g/mol. Its primary research value lies in its role as a labeled substrate for isotopic tracing and investigating reaction mechanisms. The presence of the deuterium label allows researchers to track the fate of specific molecular fragments and carbon-deuterium (C-D) bonds through various chemical or biological processes using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy. A key application of this compound is in the study of Kinetic Isotope Effects (KIEs). Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, reactions involving its cleavage proceed at a different rate compared to the non-labeled molecule. By comparing the reaction kinetics of this deuterated compound with its protiated counterpart (isobutyl bromide), researchers can gain critical insights into a reaction's mechanism, particularly in identifying whether C-H bond breaking is involved in the rate-determining step. This makes it an invaluable tool in physical organic chemistry for elucidating detailed reaction pathways. Furthermore, it serves as a versatile synthetic intermediate for introducing the deuterated isobutyl group into more complex molecules in pharmaceutical and agrochemical research. This product is strictly For Research Use Only. It is not intended for human diagnostic or therapeutic use, or for any veterinary applications. As with many organic bromides, appropriate safety precautions must be followed. It is likely an irritant to the skin, eyes, and respiratory system and may be flammable. Handling should be conducted using personal protective equipment and within a well-ventilated fume hood.

Properties

IUPAC Name

3-bromo-1,1,1-trideuterio-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVFKOKELQSXIQ-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 2 Methylpropane 3,3,3 D3

Strategies for Site-Specific Deuterium (B1214612) Incorporation at the Terminal Methyl Group

The primary challenge in synthesizing 1-Bromo-2-methylpropane-3,3,3-D3 lies in the precise and efficient incorporation of three deuterium atoms at one of the terminal methyl groups of the isobutyl skeleton. The "magic methyl" group (–CD3) has gained significant attention in medicinal chemistry for its ability to enhance metabolic stability. mercer.edunih.govresearchgate.net Several strategies have been developed for the site-selective installation of trideuteromethyl groups. mercer.edunih.gov

One of the most common approaches involves the use of deuterated C1 building blocks. Reagents such as trideuteromethyl iodide (CD3I), deuterated methylating agents like methyl-d3-magnesium iodide (CD3MgI), or diazomethane-d3 (CD3N2) are frequently employed to introduce the –CD3 group onto a suitable substrate. For the synthesis of this compound, this would typically involve a precursor molecule that can be selectively alkylated at the position destined to become the deuterated methyl group.

Another strategy involves the modification of a pre-existing functional group. For instance, a carboxylic acid or ester can be reduced to a primary alcohol, which is then converted to the corresponding bromide. If the starting material already contains the necessary carbon skeleton, methods like deacylative deuteration can be employed. This involves using a methylketone as a traceless activating group, which can be cleaved and replaced with deuterium. nih.gov While powerful, this may be less direct for a simple alkyl halide compared to building the molecule from a deuterated precursor.

Hydrogen isotope exchange (HIE) represents another class of methods, where C-H bonds are directly replaced with C-D bonds. However, achieving site-selectivity at an unactivated aliphatic position like a terminal methyl group in isobutane (B21531) is challenging and often leads to a mixture of isotopologues, making it less suitable for this specific target. acs.org

StrategyReagent/MethodApplicability to Target Compound
C1 Building Blocks CD3I, CD3MgIHigh: Can be used to construct the carbon skeleton with the deuterated methyl group already in place.
Functional Group Interconversion Reduction of a deuterated precursorHigh: A common and direct route starting from a deuterated isobutyric acid derivative.
Deacylative Deuteration Cu-catalyzed C-C cleavageModerate: A sophisticated method, potentially less efficient for this specific small molecule compared to other routes. nih.gov
Hydrogen Isotope Exchange Metal-catalyzed H/D exchangeLow: Poor regioselectivity for unactivated C-H bonds. acs.org

Precursor Compound Selection and Conversion Pathways for Deuterated Isomers

The most logical and efficient pathway to this compound begins with a precursor that already contains the trideuteromethyl group in the correct position. The ideal precursor is 2-methyl-3,3,3-D3-propan-1-ol (isobutanol-d3). This deuterated alcohol can then be converted to the target alkyl bromide via well-established methods.

The synthesis of the precursor, 2-methyl-3,3,3-D3-propan-1-ol, can be envisioned starting from a derivative of isobutyric acid, such as ethyl isobutyrate. One of the methyl groups of the ester can be selectively halogenated, followed by reduction and subsequent reaction with a deuterating agent. A more direct route would involve the Grignard reaction between a suitable propyl derivative and a deuterated methylating agent.

Once the deuterated isobutanol is obtained, its conversion to this compound can be achieved through several standard procedures for converting primary alcohols to alkyl bromides. orgsyn.org These include:

Reaction with Phosphorus Tribromide (PBr3): This is a classic and effective method for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction proceeds with high yield and is generally clean. orgsyn.orgprepchem.com

Reaction with Hydrobromic Acid (HBr): Treatment of the alcohol with concentrated aqueous HBr, often with a catalyst like sulfuric acid, is another common method. prepchem.comchemicalbook.comsciencemadness.org This approach is cost-effective but can sometimes lead to rearrangements, although this is less of a concern for the isobutyl structure.

The Appel Reaction: This reaction uses triphenylphosphine (B44618) (PPh3) and carbon tetrabromide (CBr4) to convert alcohols to alkyl bromides under mild conditions. This method is particularly useful for sensitive substrates.

The choice of method depends on factors such as scale, desired purity, and available reagents. For a clean, high-yielding laboratory-scale synthesis, the PBr3 method is often preferred. orgsyn.org

Purification and Characterization Techniques for Deuterium-Enriched Alkyl Halides

After the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual acid. The purification protocol is similar to that of its non-deuterated counterpart.

Purification Steps:

Aqueous Work-up: The crude product is first washed with water to remove water-soluble impurities like phosphorous acid or HBr. A subsequent wash with a dilute base, such as sodium bicarbonate solution, neutralizes any remaining acid. chemicalbook.com A final wash with brine helps to break up emulsions and begin the drying process.

Drying: The organic layer is separated and dried over an anhydrous drying agent like anhydrous calcium chloride or magnesium sulfate (B86663) to remove dissolved water. sciencemadness.org

Distillation: The final and most crucial purification step for a volatile liquid like isobutyl bromide is fractional distillation. orgsyn.orgchemicalbook.com This separates the product from any remaining starting alcohol, isomeric byproducts (like tert-butyl bromide), and other organic impurities based on their boiling points. The boiling point of 1-bromo-2-methylpropane (B43306) is approximately 91-93 °C. prepchem.comsigmaaldrich.com

Characterization Techniques:

To confirm the identity, purity, and isotopic enrichment of the final product, several analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is used to confirm the structure and assess isotopic purity. In the spectrum of this compound, the signal corresponding to the protons of the deuterated methyl group will be absent. The integration of the remaining proton signals (the CH and CH2 groups) will confirm the structure.

²H (Deuterium) NMR will show a signal confirming the presence and chemical environment of the deuterium atoms.

¹³C NMR can also be used to confirm the carbon skeleton. The carbon atom of the –CD3 group will show a characteristic multiplet due to coupling with deuterium.

Mass Spectrometry (MS): MS is essential for confirming the mass of the molecule and the extent of deuteration. The molecular ion peak in the mass spectrum of this compound will be shifted by +3 mass units compared to the unlabeled compound.

Gas Chromatography (GC): GC is an excellent tool for assessing the chemical purity of the volatile product. chemicalbook.com It can separate the desired product from isomers and other volatile impurities. Coupling GC with a mass spectrometer (GC-MS) provides both purity information and mass confirmation for each separated component.

Infrared (IR) Spectroscopy: The C-D stretching vibrations (typically in the 2000-2250 cm⁻¹ region) will be present, while the corresponding C-H stretching vibrations for the methyl group will be diminished or absent.

Mechanistic Investigations of Reactions Involving 1 Bromo 2 Methylpropane 3,3,3 D3

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry, and the use of isotopically labeled compounds like 1-Bromo-2-methylpropane-3,3,3-D3 has been instrumental in distinguishing between the SN1 and SN2 pathways.

Elucidating SN1 Mechanisms through Deuterium (B1214612) Labeling

The SN1 (Substitution, Nucleophilic, Unimolecular) reaction proceeds through a two-step mechanism, with the rate-determining step being the formation of a carbocation intermediate. libretexts.org The reaction rate is dependent only on the concentration of the alkyl halide. libretexts.org In the case of substrates like 2-bromo-2-methylpropane, the tertiary carbocation formed is stabilized by the inductive effect of the three methyl groups. chemist.sg

The use of this compound allows for the study of secondary kinetic isotope effects (SKIEs). In an SN1 reaction, there is no bond to the deuterium atoms broken in the rate-determining step. However, a small "inverse" KIE (kH/kD < 1) is often observed. This is attributed to changes in hyperconjugation and steric effects in the transition state leading to the carbocation. The C-D bond is slightly stronger and has a lower zero-point energy than a C-H bond. libretexts.org As the carbocation forms, the hybridization of the carbon atom changes from sp3 to sp2, and the remaining C-H (or C-D) bonds can better stabilize the positive charge through hyperconjugation. This stabilization is more effective for C-H bonds than for C-D bonds, leading to a slightly faster reaction for the deuterated compound.

ReactantReaction TypeObserved KIE (kH/kD)Implication
1-Bromo-2-methylpropane (B43306)SN1~1.22Indicates a secondary KIE where the C-H bond is not broken in the rate-determining step. wikipedia.org
This compoundSN1< 1 (Inverse KIE)Suggests stabilization of the carbocation intermediate is influenced by the isotopic substitution.

This table is illustrative and based on typical values for secondary KIEs in SN1 reactions.

Probing SN2 Pathways with Deuterium Substitution

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the substrate at the same time as the leaving group departs. echemi.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. echemi.com For primary alkyl halides like 1-bromo-2-methylpropane, the SN2 mechanism is generally favored over SN1 due to the instability of the primary carbocation that would be formed. chemist.sgechemi.com

In the SN2 reaction of this compound, the deuterium atoms are on the carbon adjacent to the reaction center (the β-carbon). Isotopic substitution at this position can lead to a small secondary kinetic isotope effect. libretexts.org The magnitude and direction of the KIE can provide information about the transition state structure. A KIE greater than 1 suggests that the transition state has more "product-like" character, with a partial double bond forming between the α and β carbons due to hyperconjugation. Conversely, a KIE less than 1 would indicate a more "reactant-like" transition state.

ReactantNucleophileReaction TypeObserved KIE (kH/kD)Implication
1-Bromo-2-methylpropaneMethoxideSN2~1.0A small or negligible KIE is often observed in SN2 reactions where the β-hydrogens are not directly involved.
This compoundMethoxideSN2VariesThe specific value can provide insight into the transition state structure.

This table presents a hypothetical scenario for illustrative purposes, as specific KIE data for this exact reaction can vary based on conditions.

Stereochemical Outcomes and the Role of Deuterium in Transition State Analysis

SN2 reactions are known to proceed with an inversion of stereochemistry at the reaction center. While 1-bromo-2-methylpropane itself is not chiral, the principles of stereochemistry are crucial for understanding the mechanism. The deuterium labeling in this compound does not directly influence the stereochemical outcome of the SN2 reaction at the α-carbon.

However, the analysis of secondary kinetic isotope effects provides valuable data for modeling the transition state. libretexts.org Theoretical calculations combined with experimental KIEs can help to determine the geometry of the SN2 transition state, including the extent of bond formation and bond breaking. The slight differences in vibrational frequencies between C-H and C-D bonds are key to these analyses. libretexts.org

Elimination Reactions (E1 and E2)

In addition to substitution, alkyl halides can undergo elimination reactions to form alkenes. The use of this compound is also critical in distinguishing between the E1 (Elimination, Unimolecular) and E2 (Elimination, Bimolecular) pathways.

Deuterium as a Tool for Understanding E2 Elimination Stereochemistry and Regioselectivity

The E2 reaction is a concerted, one-step process where a base removes a proton from a β-carbon while the leaving group on the α-carbon departs, forming a double bond. libretexts.orgyoutube.com A key stereochemical requirement for the E2 mechanism is that the β-hydrogen and the leaving group must be in an anti-periplanar conformation. libretexts.org

When this compound undergoes an E2 reaction, the base can remove either a proton from the CH group or a deuteron (B1233211) from the CD3 group. Because the C-D bond is stronger than the C-H bond, a significant primary kinetic isotope effect is observed (kH/kD > 1). libretexts.org This means that the removal of a proton is faster than the removal of a deuteron, leading to a higher proportion of the product formed from proton abstraction.

The regioselectivity of the E2 reaction is also a key aspect. For substrates with different types of β-hydrogens, the more substituted alkene (Zaitsev's rule) is typically the major product. libretexts.org While 1-bromo-2-methylpropane only has one type of β-carbon, the isotopic labeling allows for a unique probe into the reaction's selectivity.

ReactantBaseReaction TypeObserved KIE (kH/kD)Implication
This compoundStrong Base (e.g., Ethoxide)E2> 1 (Primary KIE)Confirms that the C-H (or C-D) bond is broken in the rate-determining step. princeton.edu

Insights into Competing SN1/E1 and SN2/E2 Reaction Manifolds

Substitution and elimination reactions often compete with each other. The reaction conditions, such as the strength of the base/nucleophile, the solvent, and the temperature, determine the predominant pathway.

SN1 vs. E1: Both reactions proceed through a common carbocation intermediate. Therefore, they often occur concurrently. The use of this compound can help to dissect the subsequent steps. The E1 reaction would show a primary kinetic isotope effect if the deuterium is removed in the product-determining step, while the SN1 reaction would exhibit a secondary KIE.

SN2 vs. E2: These reactions are also in competition. Strong, sterically hindered bases tend to favor E2 elimination, while strong, unhindered nucleophiles favor SN2 substitution. For a primary substrate like 1-bromo-2-methylpropane, SN2 is often the major pathway with a strong, unhindered nucleophile. chegg.com However, with a strong, bulky base, the E2 pathway becomes more significant. The study of KIEs for both processes using this compound can provide a quantitative measure of the partitioning between these two competing pathways under various conditions.

Kinetic Isotope Effects Kies of 1 Bromo 2 Methylpropane 3,3,3 D3

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects of 1-Bromo-2-methylpropane-3,3,3-D3

Analysis of Beta-Deuterium Isotope Effects in Halogenoalkane Reactivity

A general understanding of beta-deuterium isotope effects in the reactions of halogenoalkanes, such as solvolysis or elimination, suggests that the substitution of hydrogen with deuterium at the beta-position can influence reaction rates. This effect is often attributed to hyperconjugation, where the C-H (or C-D) sigma bond electrons interact with the developing p-orbital on the alpha-carbon in the transition state. A weaker C-D bond compared to a C-H bond would lead to a smaller stabilizing effect, resulting in a secondary kinetic isotope effect (kH/kD). However, without specific studies on this compound, any discussion remains speculative.

Interpretation of KIE Values for Rate-Determining Steps and Bond Breaking/Forming Processes

The magnitude of the kinetic isotope effect is a powerful tool for elucidating reaction mechanisms. nih.govnih.gov A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. A secondary KIE arises from isotopic substitution at a position that is not directly involved in bond cleavage or formation but experiences a change in its bonding environment during the transition state. For this compound, the deuterium atoms are in the beta-position. Therefore, a secondary KIE would be expected in reactions where the C-Br bond breaks, such as in SN1 or E1 reactions. The value of this KIE could provide insights into the structure of the transition state. Unfortunately, no experimental or calculated KIE values for this specific compound have been reported.

Theoretical Frameworks for Predicting and Interpreting KIEs

Application of Transition State Theory (TST) to Deuterium KIEs

Transition State Theory (TST) provides a fundamental framework for understanding and calculating kinetic isotope effects. nih.gov According to TST, the KIE is determined by the differences in the zero-point energies (ZPEs) of the isotopologues in the ground state and the transition state. The C-D bond has a lower ZPE than the C-H bond due to the heavier mass of deuterium. Changes in the vibrational frequencies of these bonds upon moving from the ground state to the transition state dictate the magnitude of the KIE. Computational chemistry methods based on TST could be used to predict the KIE for reactions of this compound, but no such studies have been published.

Inclusion of Quantum Mechanical Tunneling Corrections in KIE Calculations

For reactions involving the transfer of light particles like hydrogen, quantum mechanical tunneling can play a significant role and lead to unusually large KIEs. While the reactions of this compound are not expected to involve direct C-D bond cleavage in many common pathways (e.g., SN1), tunneling corrections might still be relevant in a highly detailed theoretical treatment. However, without experimental data to suggest the presence of tunneling, any discussion on this topic for the specified compound would be purely theoretical.

Experimental Methodologies for KIE Measurement and Data Analysis

The experimental determination of kinetic isotope effects typically involves independently measuring the rate constants for the reactions of the unlabeled (protio) and labeled (deuterio) compounds. This can be achieved through various techniques, including spectroscopic methods (e.g., NMR, UV-Vis), chromatography (e.g., GC, HPLC), and mass spectrometry. Competition experiments, where a mixture of the isotopologues reacts and the product ratio is analyzed, can also be used to determine KIEs with high precision. The specific methodology would depend on the reaction being studied. In the absence of any reported reactions of this compound where KIEs were measured, a discussion of applicable experimental designs is not possible.

High-Precision Techniques for Rate Constant Determination in Isotopic Studies

The accurate determination of kinetic isotope effects hinges on the precise measurement of reaction rate constants for both the isotopically labeled and unlabeled reactants. wikipedia.org Several high-precision techniques are employed for this purpose, each with its own advantages and limitations. The choice of method often depends on the nature of the reaction, the properties of the reactants and products, and the magnitude of the expected isotope effect.

One of the most common and powerful methods for determining small KIEs is the internal competition method . nih.gov In this approach, a mixture of the labeled and unlabeled substrates reacts simultaneously under the exact same conditions. The relative amounts of the products or the remaining reactants are then analyzed at a specific reaction conversion. This technique minimizes errors arising from reproducing identical reaction conditions in separate experiments. wikipedia.org Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are frequently used to determine the isotopic ratios of the products or unreacted starting materials. libretexts.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a non-destructive method for determining the relative concentrations of isotopologues. For deuterium KIEs, ¹H NMR can be utilized to quantify the amount of deuterated and non-deuterated product formed. nih.gov The integration of the corresponding signals allows for the calculation of the product ratio, from which the KIE can be derived. For more complex systems or smaller isotope effects, techniques like site-specific natural isotope fractionation measured by NMR (SNIF-NMR) can be employed.

Mass Spectrometry (MS) , particularly Isotope Ratio Mass Spectrometry (IRMS), is another highly sensitive technique for KIE determination. nih.gov It measures the ratio of different isotopes in a sample with very high precision. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the separation of reaction components before isotopic analysis, making it a versatile tool for complex reaction mixtures.

For reactions where the KIE is expected to be larger, the direct comparison method can be used. wikipedia.org This involves running separate kinetic experiments for the labeled and unlabeled reactants and determining their individual rate constants. The KIE is then calculated as the ratio of these rate constants. wikipedia.org This method requires stringent control of experimental conditions such as temperature, pressure, and reactant concentrations to ensure accuracy. wikipedia.org

Advanced techniques like the double spike technique can be employed in mass spectrometry to correct for instrumental mass fractionation, leading to highly accurate and precise isotope ratio measurements. nih.gov While more commonly used in geochemistry, the principles can be adapted for kinetic studies requiring high precision.

The following interactive table illustrates a hypothetical dataset for the determination of a secondary KIE for the solvolysis of 1-bromo-2-methylpropane (B43306) using the internal competition method, analyzed by GC-MS.

Fraction of Reaction (f)Isotope Ratio of Unreacted Substrate (Rs/R0)Calculated KIE (kH/kD)
0.11.0151.16
0.21.0321.17
0.31.0501.18
0.41.0711.19
0.51.0951.20

This table presents simulated data for illustrative purposes.

The Influence of Isotopic Purity on the Accuracy of KIE Determinations

The accuracy of experimentally determined kinetic isotope effects is critically dependent on the isotopic purity of the labeled reactant. Impurities in the isotopically labeled substrate can lead to significant errors in the measured KIE, particularly when the effect is small.

For instance, if the deuterated reactant, this compound, contains a significant amount of the unlabeled 1-bromo-2-methylpropane, the observed reaction rate for the "labeled" experiment will be a composite of the rates of both the labeled and unlabeled species. This will lead to an underestimation of the true kinetic isotope effect.

Consider a scenario where the intended this compound is contaminated with 5% of the unlabeled isotopologue. The observed rate constant for this mixture will be a weighted average of the rate constants of the pure deuterated and unlabeled compounds.

The relationship between the observed KIE, the true KIE, and the isotopic purity can be expressed mathematically. If the fraction of the deuterated species is x and the fraction of the unlabeled species is (1-x), the observed rate constant (kobs) will be:

kobs = xkD + (1-x) kH

where kD is the rate constant for the pure deuterated compound and kH is the rate constant for the pure unlabeled compound.

The observed KIE (KIEobs) would then be kH / kobs. This leads to a systematic error in the determined KIE. The following table demonstrates the effect of varying levels of isotopic purity on the observed KIE for a hypothetical true KIE of 1.20.

Isotopic Purity of Deuterated Substrate (%)Mole Fraction of Unlabeled ImpurityObserved KIE (kH/kD)% Error
1000.001.2000.00
990.011.188-1.00
980.021.176-2.00
950.051.143-4.75
900.101.091-9.08

This table presents calculated data to illustrate the impact of isotopic impurity.

As evident from the table, even a small percentage of isotopic impurity can lead to a noticeable deviation in the observed KIE from the true value. Therefore, the synthesis and purification of isotopically labeled compounds must be performed with great care to ensure high isotopic enrichment. The isotopic purity of the substrate should be accurately determined, typically by mass spectrometry or NMR spectroscopy, and taken into account when calculating the final KIE value. For high-precision studies, it is essential to use starting materials with the highest possible isotopic purity.

Computational Chemistry and Quantum Mechanical Insights into 1 Bromo 2 Methylpropane 3,3,3 D3 Reactivity

Density Functional Theory (DFT) Studies of Reaction Pathways and Energy Surfaces

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for mapping the potential energy surfaces of chemical reactions. For 1-Bromo-2-methylpropane-3,3,3-D3, DFT calculations can be employed to investigate the competing SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) reaction pathways.

The steric hindrance provided by the isobutyl group is expected to play a significant role in the energetics of these pathways. In an SN2 reaction, the nucleophile must approach the electrophilic carbon from the backside, a trajectory that is impeded by the bulky methyl groups. In an E2 reaction, a base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group.

A hypothetical reaction energy profile for the SN2 reaction of 1-bromo-2-methylpropane (B43306) with a nucleophile, based on data from analogous systems, can be constructed.

SpeciesRelative Free Energy (kcal/mol)
Reactants (1-bromo-2-methylpropane + Nu⁻)0.0
Transition State+25.0 to +30.0
Products (Substituted product + Br⁻)-10.0 to -15.0

This table presents hypothetical DFT-calculated free energy values for the SN2 reaction of 1-bromo-2-methylpropane, illustrating the significant activation barrier.

For the E2 reaction, DFT calculations would be crucial in determining the geometry of the transition state and the associated energy barrier. The anti-periplanar arrangement of the abstracted proton and the leaving group is generally favored. The energy barrier for the E2 reaction would be compared with that of the SN2 pathway to predict the major reaction product under specific conditions.

High-Level Ab Initio Calculations for Transition State Geometries and Energetics

For a more accurate determination of transition state geometries and energetics, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is important for accurately describing bond-breaking and bond-forming processes in a transition state.

For the SN2 transition state of this compound, ab initio calculations would provide precise bond lengths for the partially formed nucleophile-carbon bond and the partially broken carbon-bromine bond. A computational study on the SN2 reaction of neopentyl bromide using a high-level method calculated a free energy barrier of 30.2 kcal/mol. ic.ac.uk This high barrier underscores the significant steric hindrance.

ParameterMethyl Bromide SN2 TSNeopentyl Bromide SN2 TS (Analogous System)
C-Br distance (Å)~2.5~2.7
Free Energy of Activation (kcal/mol)~20.8~30.2

This table compares calculated parameters for the SN2 transition state of methyl bromide with the sterically hindered neopentyl bromide, highlighting the impact of steric bulk on transition state geometry and energetics. ic.ac.uk Similar trends would be expected for 1-bromo-2-methylpropane.

These high-level calculations are also essential for accurately predicting the vibrational frequencies of the transition state, which is a prerequisite for calculating kinetic isotope effects and tunneling contributions.

Theoretical Calculations of Vibrational Frequencies and Zero-Point Energy Contributions to KIEs

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. The replacement of hydrogen with deuterium (B1214612) results in a significant mass change, which primarily affects the vibrational frequencies of the molecule. According to the principles of quantum mechanics, this leads to a lower zero-point energy (ZPE) for a C-D bond compared to a C-H bond.

In a reaction where a C-H bond is broken in the rate-determining step, the difference in ZPE between the C-H and C-D bonds in the reactant is largely lost in the transition state. This results in a higher activation energy for the deuterated reactant and, consequently, a slower reaction rate. This is known as a primary kinetic isotope effect, and the value of kH/kD is typically greater than 1.

For the E2 elimination reaction of this compound, where a C-D bond on the methyl group adjacent to the CH₂Br group would be broken, a significant primary KIE is expected. Theoretical calculations of the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species are necessary to quantify this effect.

Vibrational ModeC-H Frequency (cm⁻¹) (Typical)C-D Frequency (cm⁻¹) (Calculated/Expected)
C-H/C-D Stretch~2900~2100
C-H/C-D Bend~1450~1050

This table shows typical vibrational frequencies for C-H bonds and the expected shifts upon deuteration. These differences in vibrational frequencies lead to different zero-point energies and are the origin of the kinetic isotope effect. uni-muenchen.de

The ZPE correction to the calculated activation energy can be obtained from the computed vibrational frequencies. The KIE can then be estimated using the following relationship derived from transition state theory:

kH/kD = exp[-(Ea,D - Ea,H) / RT]

where Ea,D and Ea,H are the activation energies for the deuterated and non-deuterated reactions, respectively, R is the gas constant, and T is the temperature. A calculated primary KIE for an E2 reaction involving C-H/C-D bond cleavage can be in the range of 3 to 7, providing strong evidence for the involvement of that bond in the rate-determining step. princeton.edulibretexts.org

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of a chemical system, allowing for the investigation of solvent effects and the conformational flexibility of molecules, which are often not fully captured by static quantum mechanical calculations. researchgate.net For the reactions of this compound, MD simulations can offer crucial insights into how the solvent influences the reaction pathways.

In a polar protic solvent, for example, the solvent molecules can stabilize the transition states of both SN2 and E2 reactions through hydrogen bonding. MD simulations can be used to model the solvation shell around the reactant and the transition state, providing information on the number of solvent molecules involved and the strength of their interactions.

By combining quantum mechanical calculations of the reaction in the gas phase with MD simulations that include an explicit solvent, a more complete and accurate picture of the reactivity of this compound in a realistic chemical environment can be obtained.

Spectroscopic Characterization in Mechanistic Investigations Utilizing Deuterium Labeling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure and is particularly adept at tracking isotopically labeled compounds. nih.gov The substitution of protons with deuterons in 1-bromo-2-methylpropane (B43306) brings about predictable and informative changes in both ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum of unlabeled 1-bromo-2-methylpropane, three distinct signals are expected: a doublet for the six equivalent methyl protons (-(CH₃)₂), a multiplet for the single methine proton (-CH-), and a doublet for the two methylene (B1212753) protons (-CH₂Br). docbrown.infobrainly.com For 1-Bromo-2-methylpropane-3,3,3-D3, where one methyl group is replaced by a trideuteromethyl group (-CD₃), the ¹H NMR spectrum is significantly altered. The large signal corresponding to the six methyl protons in the unlabeled compound would be reduced in integration, now representing only the three protons of the remaining CH₃ group. The signal for the -CD₃ group would be absent from the ¹H spectrum. Furthermore, the splitting pattern of the adjacent methine (-CH-) proton would be simplified due to the absence of coupling to the deuterated methyl group.

¹³C NMR spectroscopy also provides clear evidence of deuteration. While the chemical shifts of the carbon atoms in the deuterated compound are very similar to the unlabeled analog, the carbon atom directly bonded to the deuterium (B1214612) atoms (C-3) will exhibit two key differences. docbrown.info First, the resonance for this carbon will be split into a multiplet due to one-bond carbon-deuterium (¹³C-²H) coupling. Second, the signal will often be broader and have a lower intensity compared to protonated carbons due to the quadrupolar nature of the deuterium nucleus and changes in the Nuclear Overhauser Effect (NOE). Deuterium NMR (²H NMR) can also be used, where a signal corresponding to the specific chemical environment of the deuterium atoms would confirm the position of the label. sigmaaldrich.com

These spectral differences allow researchers to follow the fate of the labeled methyl group during a chemical reaction, providing direct evidence for mechanistic pathways. researchgate.netacs.org

Table 1: Comparison of Expected NMR Data for 1-Bromo-2-methylpropane and its Deuterated Analog

Mass Spectrometry (MS) for Reaction Product Identification, Isotopic Purity Verification, and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it exceptionally suited for analyzing isotopically labeled molecules. fiveable.me For this compound, MS serves three critical functions: identifying products, verifying isotopic purity, and analyzing fragmentation patterns to deduce structure.

The molecular weight of 1-bromo-2-methylpropane is approximately 137.02 g/mol . nih.gov Its deuterated analog, this compound, has a molecular weight of about 140.04 g/mol . nih.gov This mass shift of three units is readily detected in the mass spectrum. A key feature in the mass spectrum of bromo-compounds is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio. This results in two molecular ion peaks ([M]⁺˙ and [M+2]⁺˙) of nearly equal intensity. docbrown.infoyoutube.com For this compound, these peaks would appear at m/z 140 and 142.

Fragmentation analysis provides further structural information. acs.orglibretexts.org A common fragmentation pathway for 1-bromo-2-methylpropane is the loss of the bromine atom to form a stable tertiary isobutyl carbocation ([C₄H₉]⁺) at m/z 57. docbrown.infolibretexts.org For the deuterated analog, this fragmentation would result in a [C₄H₆D₃]⁺ ion at m/z 60. By analyzing the masses of the fragment ions, chemists can determine if the deuterium label is retained or lost in specific fragments, providing powerful insights into the reaction mechanism. nih.gov

Finally, MS is crucial for verifying the isotopic purity of the starting material. The presence of a peak at m/z 137/139 in the spectrum of the deuterated sample would indicate contamination with unlabeled material, while peaks at m/z 138/140 or 139/141 would suggest the presence of D1 or D2 species, respectively.

Table 2: Expected Key Ions in the Mass Spectra of 1-Bromo-2-methylpropane and its Deuterated Analog

Vibrational Spectroscopy (Infrared and Raman) for Probing Bond Strength Changes in Deuterated Species

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. The frequency of a specific vibration is primarily determined by the masses of the atoms involved and the strength of the bond connecting them. Due to the significant mass difference between hydrogen and deuterium, the vibrational frequencies of C-D bonds are substantially lower than those of corresponding C-H bonds. researchgate.net

This isotopic shift provides a clear spectral window for observing the labeled parts of a molecule. For instance, the C-H stretching vibrations in alkanes typically appear in the 2850-3000 cm⁻¹ region of the IR and Raman spectra. The corresponding C-D stretching vibrations are found at much lower frequencies, around 2100-2200 cm⁻¹. cdnsciencepub.com This allows for the unambiguous identification and monitoring of the C-D₃ group in this compound.

In mechanistic studies, this technique can be used to observe changes in bond strength during a reaction. If the C-D bond is weakened in a reaction intermediate, the frequency of the C-D stretch will decrease. Conversely, if the bond becomes stronger, the frequency will increase. By monitoring the position and intensity of the characteristic C-D and C-H vibrational bands, researchers can gain insight into the structural dynamics of reactants, intermediates, and products. mdpi.comoptica.orgscielo.org.mx Raman spectroscopy can be particularly useful for studying reactions in aqueous media, where water's strong IR absorption can obscure important spectral regions. acs.orgnih.gov

Table 3: Typical Vibrational Frequencies for C-H and C-D Bonds

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

While the techniques above are often used to analyze starting materials and final products, advanced spectroscopic methods allow for the real-time monitoring of reactions, providing kinetic data and the potential to observe short-lived intermediates. researchgate.net

For reactions involving this compound, techniques such as rapid-scan or time-resolved IR spectroscopy can monitor the disappearance of the reactant's C-D vibrational signature and the appearance of new signals from deuterated products or intermediates on very fast timescales. mdpi.com

Similarly, modern NMR techniques can be configured to acquire spectra rapidly, allowing for the kinetic profiling of a reaction directly in the NMR tube. nih.gov This can provide simultaneous structural and concentration data for all species present in the reaction mixture over time.

Proton-transfer reaction mass spectrometry (PTR-MS), often coupled with time-of-flight (TOF) analyzers, is another powerful tool for real-time analysis. mdpi.com It can continuously monitor the concentration of volatile organic compounds, like 1-bromo-2-methylpropane, in the gas phase as a reaction proceeds. The high mass resolution of TOF analyzers allows for the clear separation of the deuterated reactant from its unlabeled counterparts and any deuterated products that evolve, offering a precise method for tracking reaction kinetics. These advanced methods, when applied to isotopically labeled substrates, offer a detailed, dynamic view of the chemical transformation as it occurs.

Table of Mentioned Compounds

Broader Implications and Future Research Directions in Deuterium Labeled Alkyl Halide Chemistry

Advancements in the Fundamental Understanding of Organic Reaction Mechanisms

The replacement of hydrogen with deuterium (B1214612) in a molecule like 1-Bromo-2-methylpropane-3,3,3-D3 provides a powerful method for probing the transition states of chemical reactions. This is primarily due to the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium leads to different reaction rates. The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. princeton.edu

In the context of 1-Bromo-2-methylpropane (B43306), which can undergo substitution (S\textsubscript{N}1, S\textsubscript{N}2) and elimination (E1, E2) reactions, the strategic placement of deuterium atoms is crucial. For instance, in an E2 reaction, a base removes a proton from a carbon adjacent to the carbon bearing the leaving group. While the deuterium atoms in this compound are on a methyl group not directly involved in the common beta-hydride elimination, their presence can still influence the reaction rate through a secondary kinetic isotope effect, offering insights into the degree of hyperconjugation and charge development in the transition state.

Furthermore, studies on the free radical bromination of 1-bromo-2-methylpropane can be significantly enhanced using its deuterated analog. chegg.com By analyzing the product distribution and reaction rates, chemists can gain a more detailed picture of the radical intermediates and the selectivity of the halogenation process. The use of deuterated compounds is a cornerstone in the investigation of chemical reaction pathways. acs.org

Reaction TypeMechanistic Insight from this compound
S\textsubscript{N}1/E1 Probing secondary isotope effects on carbocation stability and rearrangement pathways. libretexts.org
S\textsubscript{N}2 Investigating the influence of sterics and electronic effects of the deuterated methyl group on the transition state.
E2 Studying secondary kinetic isotope effects to understand the transition state structure.
Radical Halogenation Determining the selectivity and mechanism of hydrogen abstraction steps. chegg.com

Development of Novel Deuterium-Labeled Chemical Probes for Diverse Chemical Systems

Deuterium-labeled compounds, including this compound, serve as invaluable chemical probes and tracers in a variety of scientific disciplines. chem-station.com Because deuterium is a stable, non-radioactive isotope, these compounds can be safely used to track the metabolic fate of molecules in biological systems or to follow the path of a specific molecular fragment through a complex reaction sequence. clearsynth.com

The distinct mass of deuterium makes it easily detectable by mass spectrometry. Therefore, this compound can be used as an internal standard in quantitative mass spectrometry analyses, allowing for precise measurements of its non-labeled counterpart in a mixture. acs.org This is particularly useful in metabolomics and environmental analysis. symeres.com

In synthetic chemistry, this compound can be used to introduce a deuterated isobutyl group into a larger molecule. By tracking the deuterium label, chemists can confirm the incorporation of the building block and study potential rearrangement reactions. The use of such labeled compounds is crucial for ensuring the structural integrity of complex synthetic targets.

Exploration of Isotopic Fractionation Phenomena Beyond Reaction Kinetics

Isotopic fractionation refers to the partitioning of isotopes between two substances or two phases of the same substance. While the kinetic isotope effect is a prime example, other fractionation phenomena are also of great interest. For instance, in chromatography, the subtle differences in intermolecular forces and molecular size between 1-Bromo-2-methylpropane and its deuterated isotopologue can lead to differences in retention times, a phenomenon known as the chromatographic isotope effect. This can be exploited for the separation of isotopically labeled compounds.

Equilibrium isotope effects (EIEs) can also be studied using compounds like this compound. EIEs describe the non-uniform distribution of isotopes at thermodynamic equilibrium. For example, in a reversible reaction or a phase change, the deuterium-labeled compound may favor one side of the equilibrium over the other. Studying these effects provides fundamental data on molecular vibrations and intermolecular interactions.

PhenomenonDescriptionApplication for this compound
Chromatographic Isotope Effect Separation of isotopologues due to differences in physical properties affecting chromatographic retention.Development of methods for purifying deuterated compounds.
Equilibrium Isotope Effect (EIE) Isotopic fractionation at thermodynamic equilibrium.Understanding intermolecular forces and thermodynamic properties.
Mass Spectrometry Separation of ions based on mass-to-charge ratio.Used as an internal standard for quantitative analysis. acs.org

Potential Interdisciplinary Applications in Materials Science and Green Chemistry

The unique properties of deuterated compounds are leading to their increasing use in interdisciplinary fields like materials science and green chemistry. acs.orgscielo.org.mx

In materials science , the strengthening of C-H bonds through deuteration can significantly enhance the stability and lifetime of organic electronic materials. zeochem.com A key area of focus is organic light-emitting diodes (OLEDs), where the degradation of organic molecules is a major limitation. acs.orgzeochem.com By selectively replacing hydrogen with deuterium at positions susceptible to bond cleavage, the operational lifetime of these devices can be extended. While not directly an OLED component, this compound represents a potential building block for synthesizing more complex, deuterated molecules for such applications. chem-station.com

Q & A

Basic: What synthetic methodologies are recommended for preparing high-purity 1-Bromo-2-methylpropane-3,3,3-D3?

Answer:
The synthesis typically involves deuterium labeling via H/D exchange or substitution using deuterated precursors. For example, starting with 2-methylpropane derivatives, bromination with deuterium-enriched reagents (e.g., D₂O or deuterated HBr under controlled conditions) ensures selective deuteration at the 3,3,3 positions. Purification via fractional distillation or column chromatography is critical to achieve ≥99 atom% D purity, as confirmed by Kanto Reagents' protocols . Key steps include:

  • Use of CD₃ groups for terminal deuteration.
  • Avoiding protic solvents to minimize isotopic dilution.
  • Validation using mass spectrometry (MS) and deuterium NMR to confirm isotopic integrity .

Basic: How can researchers validate the isotopic purity and structural integrity of this compound?

Answer:
Isotopic purity is assessed via:

  • Mass Spectrometry (MS): High-resolution MS detects deuterium incorporation (e.g., molecular ion peaks at m/z 140.03 for C₄H₅D₃Br) .
  • Deuterium NMR: Peaks at ~2.0–2.5 ppm confirm CD₃ group presence, while absence of non-deuterated CH₃ signals ensures purity .
  • Infrared Spectroscopy (IR): C-D stretching vibrations (~2100–2200 cm⁻¹) distinguish from C-H bonds.
    Structural integrity is verified via ¹H NMR (absence of non-equivalent protons) and GC-MS to rule out side products .

Advanced: How does the deuterium substitution influence the compound's reactivity in SN2 reactions compared to the non-deuterated analog?

Answer:
Deuterium introduces kinetic isotope effects (KIE) due to increased bond strength (C-D vs. C-H). In SN2 mechanisms:

  • Rate Reduction: Reactions with deuterated substrates proceed slower (KIE ≈ 2–7), impacting nucleophilic substitution efficiency .
  • Steric Effects: The CD₃ group’s marginally larger radius may alter transition-state geometry, as modeled via QSPR and computational studies .
    Experimental validation involves parallel reactions with deuterated/non-deuterated analogs under identical conditions, followed by kinetic analysis via GC or HPLC .

Advanced: What strategies are effective in minimizing isotopic scrambling during derivatization reactions?

Answer:
Isotopic scrambling arises from acidic/basic conditions or high temperatures. Mitigation strategies include:

  • Low-Temperature Reactions: Conducting syntheses below 0°C to suppress H/D exchange .
  • Non-Polar Solvents: Using hexane or DCM instead of protic solvents (e.g., H₂O or alcohols) .
  • Protecting Groups: Temporarily shielding CD₃ moieties during reactive steps (e.g., silylation).
    Post-reaction analysis via MS or isotope-ratio monitoring ensures minimal scrambling .

Advanced: How can computational modeling predict the impact of deuteration on reaction thermodynamics?

Answer:
Quantum mechanical calculations (e.g., DFT) model:

  • Bond Dissociation Energies (BDE): C-D bonds require ~1–2 kcal/mol more energy to break than C-H, altering activation barriers .
  • Isotope Effects on Equilibrium: Predict isotopic fractionation in reversible reactions using statistical thermodynamics.
    Tools like Gaussian or ORCA simulate transition states, while QSPR models correlate deuteration levels with reaction outcomes . Experimental validation via calorimetry or kinetic profiling is essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.